2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol
Overview
Description
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is a heterocyclic compound that contains both bromine and oxadiazole functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol typically involves the reaction of 2,6-dibromophenol with a suitable oxadiazole precursor. One common method is the cyclization of hydrazides with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl3). The reaction conditions often require heating and an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of hazardous reagents like POCl3.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The phenolic group can be oxidized to quinones or reduced to corresponding hydroquinones.
Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocycles
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substituted Phenols: Resulting from nucleophilic substitution.
Quinones and Hydroquinones: From oxidation and reduction reactions.
Complex Heterocycles: From further cyclization reactions
Scientific Research Applications
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Materials Science: Employed in the development of novel polymers and materials with unique electronic and optical properties.
Biological Studies: Investigated for its antioxidant properties and potential to inhibit enzymes involved in oxidative stress .
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress in biological systems
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols: These compounds share the oxadiazole and bromophenol moieties but differ in the aryl substituents.
1,3,4-Oxadiazole Derivatives: Compounds like 2,5-disubstituted-1,3,4-oxadiazoles have similar core structures but different substituents .
Uniqueness
2,6-Dibromo-4-(1,3,4-oxadiazol-2-yl)phenol is unique due to the specific positioning of the bromine atoms and the oxadiazole ring, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)7(5)13)8-12-11-3-14-8/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICXGHBRPDGRQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420812 | |
Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259132-20-2 | |
Record name | 2,6-dibromo-4-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70420812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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